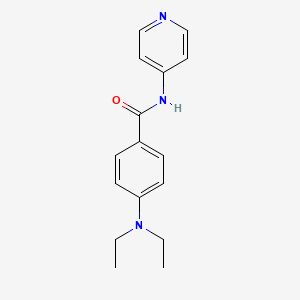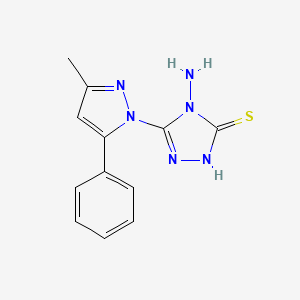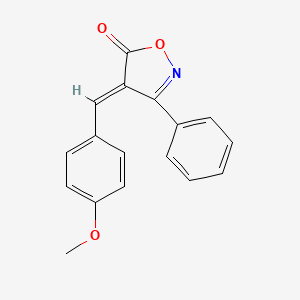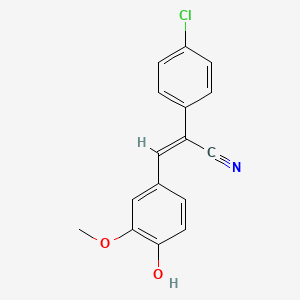![molecular formula C22H27N3O4S B5580984 4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5580984.png)
4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.17222752 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications :
- The compound has been used in the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation. This process involves the reaction of 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with secondary amines such as morpholine, leading to the formation of benzamide derivatives (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Chemical Properties Exploration :
- Research into the meta-selective C-H borylation of benzamides has been conducted using a bifunctional catalyst. This study highlights the importance of the Lewis acid-base interaction between the Lewis acid moiety and the aminocarbonyl group, which is a relevant aspect when considering the properties and reactivity of benzamide derivatives (Yang, Uemura, & Nakao, 2019).
Pharmaceutical Compositions :
- The compound has been studied in the context of pharmaceutical compositions, particularly focusing on its derivatives and their potential medicinal applications. This includes exploring its properties in conditions involving decreased gastric emptying (Zhang, 2009).
Biological Activity Studies :
- Its derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing potential biomedical applications, especially in enzyme inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).
Crystal Structure and Cancer Research :
- The compound has been used in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which possesses distinct effective inhibition on the proliferation of cancer cell lines. This highlights its relevance in cancer research and potential therapeutic applications (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-22(19-5-3-18(4-6-19)17-24-13-15-29-16-14-24)23-20-7-9-21(10-8-20)30(27,28)25-11-1-2-12-25/h3-10H,1-2,11-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQADNKFDXUPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5580913.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5580919.png)

![(3R*,4S*)-1-{[5-(3,5-dimethylisoxazol-4-yl)-2-thienyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5580930.png)
![4-nitro-N-{[(2-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5580934.png)

![1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5580947.png)


![N-[4-(aminosulfonyl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5581000.png)


